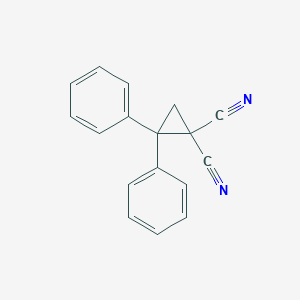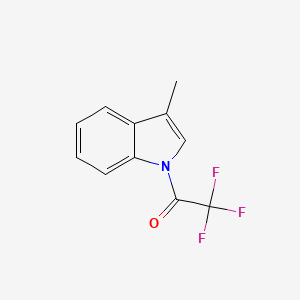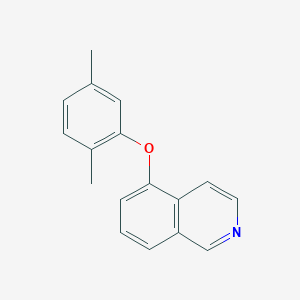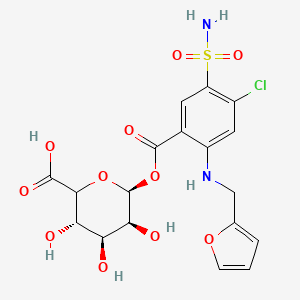
Furosemide Acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furosemide Acyl-beta-D-glucuronide is a glucuronide conjugate of the loop diuretic furosemide. This compound is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is a derivative of the furan diuretic drug furosemide and is synthesized by reacting furosemide with glucuronic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Furosemide Acyl-beta-D-glucuronide is synthesized by reacting furosemide with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The chemical properties of the compound are relatively stable, and it is a white crystalline solid .
Industrial Production Methods: The industrial production of this compound involves the enzymatic conjugation of furosemide with glucuronic acid in the liver . This process is crucial for the detoxification and elimination of furosemide from the body.
Análisis De Reacciones Químicas
Types of Reactions: Furosemide Acyl-beta-D-glucuronide undergoes various chemical reactions, including transacylation and glycation reactions with proteins . These reactions are complex and have been the subject of much debate regarding their safety and potential to initiate idiosyncratic adverse drug reactions .
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase . The reaction conditions typically involve the liver’s enzymatic environment.
Major Products Formed: The major product formed from the reaction of furosemide with glucuronic acid is this compound .
Aplicaciones Científicas De Investigación
Furosemide Acyl-beta-D-glucuronide is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is also used in studies investigating the detoxification and elimination pathways for many drugs . Additionally, this compound is valuable in understanding the physiological, pharmacological, and toxicological outcomes of drug metabolism .
Mecanismo De Acción
The mechanism of action of Furosemide Acyl-beta-D-glucuronide involves its role as a metabolic byproduct formed in the liver by the enzymatic conjugation of furosemide with glucuronic acid . This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The compound’s reactivity, metabolic stability, and pharmacokinetic properties are crucial for understanding its physiological, pharmacological, and toxicological effects .
Comparación Con Compuestos Similares
Comparison: Furosemide Acyl-beta-D-glucuronide is unique in its specific role as a metabolic byproduct of furosemide, a loop diuretic . While other acyl glucuronides, such as diclofenac acyl glucuronide and phenylacetic acid acyl glucuronides, also undergo similar degradation reactions and have potential toxicological implications , this compound is specifically used to study the metabolic pathways and pharmacokinetics of furosemide .
Propiedades
Fórmula molecular |
C18H19ClN2O11S |
|---|---|
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1 |
Clave InChI |
RNVHHPUYELVHRE-BAYNORDSSA-N |
SMILES isomérico |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
SMILES canónico |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
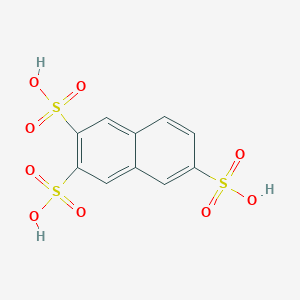
![[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14116232.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
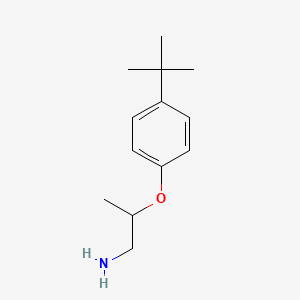

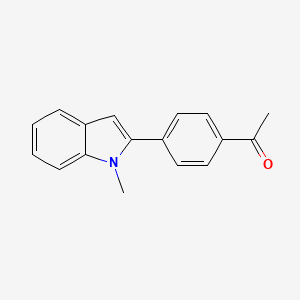
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)

